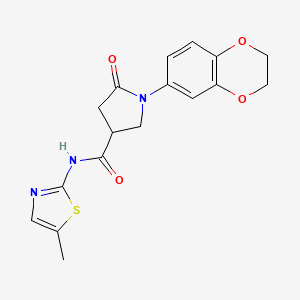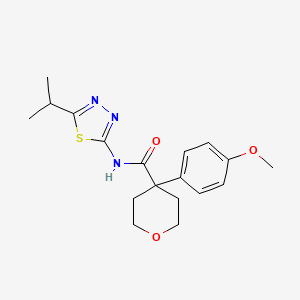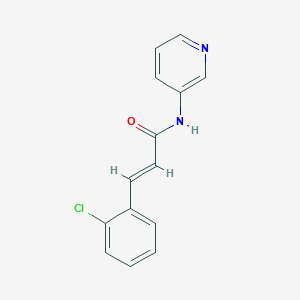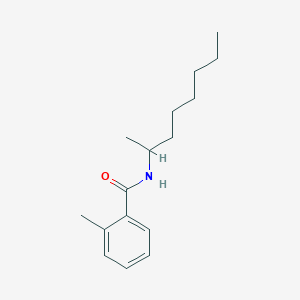![molecular formula C24H27NO6S B11015679 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11015679.png)
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate: is a chemical compound with the following molecular formula:
C25H29NO6S
. It is a yellow solid with a melting point of 165–167°C . Now, let’s explore its synthesis, reactions, applications, and more.Métodos De Preparación
Synthetic Routes:: The synthetic route for this compound involves the coupling of a chromone derivative with an amino acid derivative. Specific details on the synthetic steps and intermediates are available in research literature .
Reaction Conditions:: The reaction typically occurs under mild conditions, utilizing appropriate catalysts and solvents. The specific conditions may vary depending on the synthetic approach.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific investigations.
Análisis De Reacciones Químicas
Reaction Types::
Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The carbonyl group (oxo) can participate in redox reactions.
Nucleophilic Substitution: Amines, alkoxides, or other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified side chains.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological interactions and potential drug targets.
Medicine: Exploring its pharmacological properties.
Industry: Potential use in materials science or organic synthesis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting biological processes.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related chromones and sulfonamides.
Propiedades
Fórmula molecular |
C24H27NO6S |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
(4-methyl-2-oxo-3-propylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-4-6-21-17(3)20-13-10-18(15-22(20)31-24(21)27)30-23(26)7-5-14-25-32(28,29)19-11-8-16(2)9-12-19/h8-13,15,25H,4-7,14H2,1-3H3 |
Clave InChI |
OEFVSEILNUEPRT-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B11015599.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide](/img/structure/B11015600.png)


![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
![6-(furan-2-yl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11015612.png)
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(pentan-3-yl)pyrrolidine-3-carboxamide](/img/structure/B11015620.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11015630.png)
![2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015631.png)

![3-(5-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11015652.png)


![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11015676.png)
